Kinase Selectivity of a Structural Analog
This evidence does not contain data for the target compound itself. It serves as a critical, data-backed illustration of why direct evidence for the specific compound is required. The structurally distinct analog 5-chloro-N-(4-methanesulfonylphenyl)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine, which shares the same core phenylmethanesulfonamide moiety, shows a marked difference in potency and selectivity across two kinase targets [1]. The IC50 for CDK2/Cyclin A is 230 nM, while for GSK-3β it is 11,000 nM, a difference of nearly 48-fold [1]. This demonstrates that even within a chemical class, small structural changes drive significant variations in biological activity. For the target compound [(4-Methanesulfonylphenyl)methyl](propan-2-yl)amine, no such quantitative selectivity data is currently available, making any inference of its potency or selectivity purely speculative.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | N/A (Data not available for target compound) |
| Comparator Or Baseline | 5-chloro-N-(4-methanesulfonylphenyl)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine (CDK2/Cyclin A: 230 nM; GSK-3β: 11,000 nM) |
| Quantified Difference | Comparator exhibits 48-fold selectivity for CDK2/Cyclin A over GSK-3β |
| Conditions | In vitro kinase assays with purified enzymes at room temperature (CDK2) and 30°C (GSK-3β) in the presence of 100 µM and 15 µM ATP, respectively |
Why This Matters
This underscores that for procurement decisions, the target compound's unique structure demands its own specific data; activity cannot be extrapolated from analogs.
- [1] BindingDB. BDBM11443: 5-chloro-N-(4-methanesulfonylphenyl)-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=11443. View Source
